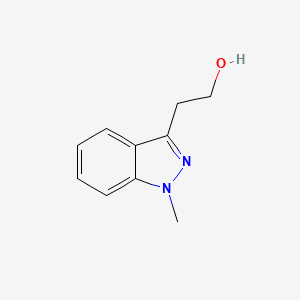

2-(1-methyl-1H-indazol-3-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(1-methylindazol-3-yl)ethanol |

InChI |

InChI=1S/C10H12N2O/c1-12-10-5-3-2-4-8(10)9(11-12)6-7-13/h2-5,13H,6-7H2,1H3 |

InChI Key |

NWBJZDKKRJFGSH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of 1-methyl-1H-indazole at the 3-position, followed by the introduction of an ethan-1-ol side chain. The key intermediate often used is 1-methyl-1H-indazole-3-carbonyl chloride, which can be reacted with appropriate nucleophiles to yield the target compound or its precursors.

Detailed Synthetic Procedure

A representative synthesis, as reported in recent medicinal chemistry research, involves the following steps:

Starting Material: 1-methyl-1H-indazole-3-carbonyl chloride (CAS No: 106649-02-9) is used as the electrophilic intermediate.

Nucleophilic Substitution: The carbonyl chloride is reacted with bromoethylamine in the presence of potassium carbonate in acetonitrile solvent. Potassium carbonate acts as a base to neutralize the hydrochloric acid generated and to facilitate the nucleophilic attack by the amine.

Reaction Conditions: The reaction is typically carried out under stirring at ambient or slightly elevated temperatures to ensure complete conversion.

Product Formation: The nucleophilic substitution results in the formation of an intermediate amide or amino alcohol derivative, which upon further workup and purification yields this compound or closely related compounds.

This procedure is part of a broader synthetic scheme for gamma-aminobutyric acid (GABA) agonist derivatives, where the indazole moiety is linked to various functional groups to explore anticonvulsant activities.

Alternative Synthetic Routes

Other synthetic routes reported involve:

Cyclization Reactions: Thermal rearrangement and cyclization of benzoylamidobenzoyl intermediates to form indazole derivatives with functionalized side chains have been documented. Heating N-(indazol-3-yl)-2-benzamidobenzamide at elevated temperatures (around 260°C) for short durations (15 minutes) can yield cyclized products related to the target compound.

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate the formation of 2-phenyl-3-(indazol-3-yl)-quinazolin-4(3H)-ones, which share structural features with the ethan-1-ol side chain derivatives. This method improves yields and reduces reaction times.

Purification and Characterization

Purification: Flash chromatography using silica gel with petroleum ether-diethyl ether mixtures as eluents is common for isolating pure compounds.

Characterization: The compounds are characterized by melting point determination, infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (^1H-NMR), carbon-13 NMR (^13C-NMR), and elemental analysis to confirm structure and purity.

Data Table: Summary of Preparation Conditions and Yields

Comprehensive Research Findings and Analysis

The preparation of this compound is embedded within broader medicinal chemistry efforts to develop GABA receptor agonists with anticonvulsant properties. The synthetic routes are designed to allow structural diversity, enabling the exploration of pharmacological effects.

The use of 1-methyl-1H-indazole-3-carbonyl chloride as a key intermediate facilitates the introduction of various side chains, including ethan-1-ol, by nucleophilic substitution with appropriate amines or alcohols.

Thermal and microwave-assisted methods provide alternative pathways to cyclized indazole derivatives, which may serve as precursors or analogs of the target compound. These methods offer advantages in terms of reaction speed and yields.

Characterization data confirm the successful synthesis of the target compound, with spectral data consistent with the expected structures. These include IR bands characteristic of hydroxyl and amide groups and NMR signals corresponding to the indazole ring and ethan-1-ol side chain protons.

The synthetic strategies are versatile and can be adapted to prepare a range of indazole derivatives with potential biological activities.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 2-(1-methyl-1H-indazol-3-yl)ethanone.

Reduction: Formation of 2-(1-methyl-1H-indazol-3-yl)ethanamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(1-methyl-1H-indazol-3-yl)ethan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol with structurally related ethanol derivatives, focusing on synthesis, substituent effects, and functional properties.

Key Structural and Functional Comparisons

Core Heterocycle Differences: Indazole vs. Indazole’s fused aromatic system may enhance metabolic stability compared to imidazole .

Ethanol Side Chain: Common to all compared compounds, this group facilitates solubility and derivatization. However, its position (C3 in indazole vs. N1 in imidazole derivatives) alters electronic distribution and reactivity .

Synthesis Efficiency :

- YTK-A76’s reductive amination (39.1% yield ) suggests feasible routes for the target compound, though indazole’s lower nucleophilicity compared to benzylamines may require optimized conditions.

- Imidazole derivatives (e.g., ) employ base-catalyzed condensations, while indole-triazole hybrids use click chemistry (30–35% yields ), highlighting diverse synthetic strategies.

Functional Implications: Bioactivity: Nitroimidazole ethanols (e.g., ) are associated with antiparasitic activity, whereas indole-triazole ethanols exhibit antioxidant properties . The target compound’s indazole core may align with kinase or protease inhibition, as seen in other indazole derivatives. Physicochemical Properties: The 1-methylindazole’s logP and pKa values likely differ from imidazole/indole analogs, impacting membrane permeability and target binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol, and how can reaction yields be optimized?

- Methodology : The synthesis of indazole derivatives often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, and describe the use of PEG-400:DMF as a solvent system, CuI as a catalyst, and room-temperature stirring for 12 hours under nitrogen protection. Yield optimization can be achieved by:

- Adjusting solvent ratios (e.g., PEG-400:DMF in 2:1) to enhance solubility.

- Optimizing catalyst loading (e.g., 1.16 g CuI per 8.61 mmol substrate).

- Extending reaction times or using reflux conditions for improved conversion.

- Reference Yield Data :

| Substrate | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| 3-(2-Azidoethyl)-1H-indol-5-ol | CuI | PEG-400:DMF | 30% | |

| 3-(2-Azidoethyl)-1H-indol-5-ol | CuI | PEG-400:DMF | 35% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.62 ppm for triazole protons in DMSO-d6) confirm structural features like methyl groups and aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : FAB-HRMS with m/z 335.1512 [M+H]⁺ validates molecular weight .

- TLC : Rf values (e.g., 0.49 in 70:30 EtOAc:hexanes) monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation of indazole derivatives?

- Methodology :

- Solvent Effects : Compare shifts in DMSO-d6 vs. CDCl3; polar solvents like DMSO-d6 deshield protons, altering δ values .

- Dynamic Processes : Assess temperature-dependent NMR to identify tautomerism or rotational barriers (e.g., hindered rotation in triazole rings).

- Crystallographic Validation : Use single-crystal X-ray diffraction (not directly cited but inferred from ’s crystallography workflows) to resolve ambiguous NOE correlations.

Q. What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR)?

- Methodology :

- Bioisosteric Replacement : Substitute the methyl group with halides (e.g., Cl in ) or bulkier alkyl chains to probe steric effects.

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro) to the indazole ring to modulate electronic properties (see ’s nitroimidazole analogs).

- Click Chemistry : Attach triazole or imidazole moieties ( ) via CuAAC to enhance binding affinity in biological assays.

Q. How can computational modeling predict the biological interactions of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock to simulate binding to target proteins (e.g., enzymes in ’s quinoxaline studies).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability (inferred from ’s quantum chemical methods).

- MD Simulations : Study solvation effects and conformational dynamics over nanosecond timescales.

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields for indazole derivatives?

- Methodology :

- Reproducibility Checks : Verify catalyst purity (e.g., CuI vs. CuBr in ) and solvent batch consistency.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted azides or alkynes).

- Scale-Up Adjustments : Pilot reactions in continuous flow reactors ( ) to mitigate heat/mass transfer limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.